molecular formula C22H22N4O2S B2703039 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 848685-24-5

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B2703039
CAS No.: 848685-24-5
M. Wt: 406.5
InChI Key: OIQBQCZDCUOTGJ-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that features a sulfonyl group, a pyrrolidine ring, and a quinoxaline moiety

Preparation Methods

The synthesis of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .

Chemical Reactions Analysis

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring and quinoxaline moiety contribute to the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE stands out due to its unique combination of functional groups. Similar compounds include those containing pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-9-10-16(2)19(13-15)29(27,28)20(14-23)21-22(26-11-5-6-12-26)25-18-8-4-3-7-17(18)24-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBQCZDCUOTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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